Ascochlorin: A Comprehensive Technical Guide to its Discovery, Fungal Origin, and Biosynthesis
Ascochlorin: A Comprehensive Technical Guide to its Discovery, Fungal Origin, and Biosynthesis
Introduction
Ascochlorin is a meroterpenoid natural product that has garnered significant interest within the scientific community for its diverse and potent biological activities, including antiviral, anticancer, and antibacterial properties.[1] Structurally, it is characterized by a 5-chlorinated orsellinic acid moiety linked to a cyclized sesquiterpene chain. This guide provides an in-depth exploration of the discovery of ascochlorin, its primary and alternative fungal sources, and a detailed examination of its biosynthetic pathway. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Part 1: The Discovery of a Novel Meroterpenoid
Ascochlorin was first reported in 1968, following its isolation from the fungus Ascochyta viciae.[1] This initial discovery laid the groundwork for future investigations into its chemical structure and biological functions. A year later, its absolute structure was determined by X-ray crystallography.[1] It is noteworthy that the fungal strain initially identified as Ascochyta viciae was later re-identified as Acremonium sclerotigenum, a synonym for Acremonium egyptiacum.[1][2][3] This taxonomic revision is crucial for researchers seeking to work with the original producing organism.
The discovery of ascochlorin was a significant event in the field of natural products, as it represented a new class of compounds with a unique hybrid structure derived from both the polyketide and terpenoid pathways. This pioneering work paved the way for the subsequent isolation and characterization of a wide array of ascochlorin analogues.
Part 2: Fungal Sources of Ascochlorin
While Acremonium egyptiacum (formerly Ascochyta viciae) is the canonical source of ascochlorin, this metabolite and its derivatives are not exclusive to this species.[2] A variety of filamentous fungi, primarily within the phylum Ascomycota, have been identified as producers. This distribution across different fungal taxa suggests a broader ecological or evolutionary significance of these compounds.
| Fungal Genus | Species | Environment | Reference(s) |
| Acremonium | egyptiacum (syn. sclerotigenum) | Soil | [1][2][4] |
| sp. | Marine (Sponge-derived) | [1] | |
| sp. | Soil | [5] | |
| Ascochyta | viciae | Plant pathogen | [6][7] |
| fabae | Plant pathogen | [8] | |
| Cylindrocladium | ilicicola | Terrestrial | [1] |
| Cylindrocarpon | sp. | Terrestrial | [2] |
| Fusarium | sp. | Terrestrial | [1][2] |
| Microcera | sp. | Terrestrial | [2] |
| Nectria | galligena (syn. Neonectria ditissima) | Plant pathogen | [1][9] |
| coccinea | [10] | ||
| Stachybotrys | sp. | Marine (Sponge-derived) | [1] |
| Stilbella | fimetaria | Marine-derived | [1] |
| Verticillium | hemipterigenum | Insect pathogen | [11] |
This table underscores the widespread occurrence of ascochlorin and its analogues in diverse ecological niches, from terrestrial soil and plant pathogens to marine environments. This diversity in producing organisms hints at the potential for discovering novel ascochlorin-related structures with unique biological activities.
Part 3: The Biosynthetic Pathway of Ascochlorin
The biosynthesis of ascochlorin is a fascinating example of the convergence of two major secondary metabolic pathways: the polyketide and the mevalonate pathways. The complete biosynthetic gene cluster and the functions of the encoded enzymes have been elucidated in Acremonium egyptiacum.[4][12]
The biosynthesis of ascochlorin and its related compound, ascofuranone, branches from a common precursor, ilicicolin A epoxide.[2][4] The genes responsible for ascochlorin biosynthesis, designated ascA through ascG, are organized in a functional gene cluster.[2][4]
Key Enzymatic Steps in Ascochlorin Biosynthesis:
-
Orsellinic Acid Synthesis: The pathway initiates with the synthesis of orsellinic acid, a polyketide, by a polyketide synthase (PKS).
-
Farnesylation: A prenyltransferase (PT), AscD, catalyzes the farnesylation of orsellinic acid.[4]
-
Epoxidation: The farnesyl moiety undergoes epoxidation, a crucial step leading to the formation of key intermediates.
-
Cyclization: The membrane-bound terpene cyclase (TPC) AscF processes the common precursor, ilicicolin A epoxide, to direct the pathway towards ascochlorin.[2][4][12]
-
Halogenation: A halogenase, AscG, is responsible for the chlorination of the orsellinic acid ring, a defining feature of ascochlorin.[13]
The elucidation of this pathway not only provides fundamental insights into the biosynthesis of meroterpenoids but also opens avenues for the bioengineering of novel ascochlorin analogues through genetic manipulation of the producing organisms.[2][4]
Figure 1: Simplified overview of the Ascochlorin biosynthetic pathway.
Part 4: Experimental Protocols
Fermentation of Acremonium egyptiacum for Ascochlorin Production
This protocol is a generalized procedure based on common practices for fungal secondary metabolite production. Optimization of media components and culture conditions is highly recommended for specific strains.
Materials:
-
Acremonium egyptiacum culture
-
Potato Dextrose Agar (PDA) plates
-
Seed culture medium (e.g., Potato Dextrose Broth - PDB)
-
Production culture medium (e.g., Czapek-Dox broth or a modified version)
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Strain Activation: Inoculate a PDA plate with Acremonium egyptiacum and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelial culture into a flask containing the seed culture medium. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days.
-
Production Culture Inoculation: Inoculate the production culture medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 25-28°C on a rotary shaker at 150-180 rpm for 10-14 days. Monitor the culture for growth and secondary metabolite production.
Extraction and Preliminary Purification of Ascochlorin
Materials:
-
Fungal culture broth from fermentation
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
Procedure:
-
Extraction: Separate the mycelia from the culture broth by filtration or centrifugation. Extract the culture filtrate and the mycelia (after homogenization) separately with an equal volume of ethyl acetate three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of increasing polarity, for example, from n-hexane to ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing ascochlorin.
-
Further Purification: Pool the ascochlorin-containing fractions and concentrate them. Further purification can be achieved by recrystallization or preparative HPLC.
Figure 2: General workflow for the extraction and purification of Ascochlorin.
Conclusion
Ascochlorin stands as a testament to the chemical novelty that can be found within the fungal kingdom. From its initial discovery in a plant-pathogenic fungus to the elucidation of its complex biosynthetic pathway, the story of ascochlorin highlights the importance of continued exploration of microbial biodiversity for the discovery of new therapeutic agents. The identification of numerous fungal sources and the complete characterization of its biosynthetic gene cluster provide a robust platform for future research, including the generation of novel derivatives with enhanced biological activities through synthetic biology and metabolic engineering approaches.
References
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Araki, Y., Awakawa, T., Matsuzaki, M., & Kita, K. (2019). Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum. Proceedings of the National Academy of Sciences, 116(17), 8269–8274. [Link]
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ResearchGate. (2019, April). Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum. [Link]
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Subko, K., Kildgaard, S., Vicente, F., Reyes, F., Genilloud, O., & Larsen, T. O. (2021). Bioactive Ascochlorin Analogues from the Marine-Derived Fungus Stilbella fimetaria. Marine Drugs, 19(2), 63. [Link]
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Tivoli, B., Baranger, A., & Le May, C. (2021). Phytotoxic Metabolites Produced by Legume-Associated Ascochyta and Its Related Genera in the Dothideomycetes. Toxins, 13(12), 856. [Link]
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PubMed. (2019, April 23). Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum. [Link]
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PubMed. (2024, May 20). The Discovery of Acremochlorins O-R from an Acremonium sp. through Integrated Genomic and Molecular Networking. [Link]
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PubMed Central. (2019, April 5). Complete biosynthetic pathways of ascofuranone and ascochlorin in Acremonium egyptiacum. [Link]
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MDPI. (2024, May 20). The Discovery of Acremochlorins O-R from an Acremonium sp. through Integrated Genomic and Molecular Networking. [Link]
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NSTDA. (2012, February 22). Ascochlorin from Verticillium Hemipterigenum: New Commercial Product from Biodiversity Research. [Link]
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DTU Research Database. (2021, January 20). Bioactive Ascochlorin Analogues from the Marine-Derived Fungus Stilbella fimetaria. [Link]
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PubMed. (2005, October 5). Bioactive metabolites from the fungus Nectria galligena, the main apple canker agent in Chile. [Link]
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